PfDHODH Inhibition Potency and Selectivity vs. DSM265: BRD9185 (Azetidine-2-carbonitrile) vs. Triazolopyrimidine Clinical Candidate
The optimized azetidine-2-carbonitrile BRD9185 inhibits PfDHODH with an IC₅₀ of 0.012 μM and shows no inhibition of human DHODH (IC₅₀ > 50 μM), yielding a selectivity window exceeding 4,000-fold [1]. In contrast, the triazolopyrimidine clinical candidate DSM265 inhibits PfDHODH with an IC₅₀ of 0.0089 μM (8.9 nM) . While DSM265 is approximately 1.3-fold more potent on the isolated enzyme, the azetidine-2-carbonitrile scaffold provides a chemically distinct binding mode that overcomes a critical limitation: DSM265 and the triazolopyrimidine series are ineffective in the P. berghei mouse model due to poor binding to PbDHODH, whereas BRD9185 achieves a sterile cure in this same model after only three oral doses [1].
| Evidence Dimension | PfDHODH enzyme inhibition IC₅₀ and in vivo species cross-reactivity |
|---|---|
| Target Compound Data | BRD9185 (azetidine-2-carbonitrile): PfDHODH IC₅₀ = 0.012 μM; HsDHODH IC₅₀ > 50 μM; sterile cure in P. berghei mouse model (3 doses, 66.6 mg/kg PO) |
| Comparator Or Baseline | DSM265 (triazolopyrimidine): PfDHODH IC₅₀ = 0.0089 μM; ineffective in P. berghei model due to poor PbDHODH binding |
| Quantified Difference | DSM265 is 1.3× more potent on PfDHODH enzyme; BRD9185 achieves in vivo cure where DSM265 fails (P. berghei model). Selectivity window (Pf vs. Hs): BRD9185 > 4,000×. |
| Conditions | Recombinant PfDHODH and HsDHODH biochemical assays; P. berghei luciferase-expressing blood-stage mouse model; PO dosing at 66.6 mg/kg for 3 days. |
Why This Matters
For antimalarial discovery programs using the P. berghei rodent model, azetidine-2-carbonitrile-based inhibitors provide in vivo proof-of-concept that the triazolopyrimidine class cannot deliver, directly impacting compound selection for lead optimization.
- [1] Maetani, M.; et al. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Med. Chem. Lett. 2017, 8 (4), 438–442. (Table 3: PfDHODH IC₅₀ = 0.012 μM, HsDHODH IC₅₀ > 50 μM; Figure 1: P. berghei sterile cure). View Source
